molecular formula C8H12N2O2 B2649591 1-Isobutyl-1H-pyrazole-5-carboxylic acid CAS No. 1006493-85-1

1-Isobutyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2649591
CAS No.: 1006493-85-1
M. Wt: 168.196
InChI Key: XTWDDHNVKGTPLR-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is a pyrazole derivative, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Isobutyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of isobutyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Isobutyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium), and specific temperature and pressure conditions to optimize the reaction outcomes .

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-Isobutyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Properties

IUPAC Name

2-(2-methylpropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWDDHNVKGTPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006493-85-1
Record name 1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
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